molecular formula C9H10N2O4 B189081 Ethyl 3-amino-5-nitrobenzoate CAS No. 10394-67-9

Ethyl 3-amino-5-nitrobenzoate

Cat. No. B189081
CAS RN: 10394-67-9
M. Wt: 210.19 g/mol
InChI Key: DJOFAKOEQNUEAK-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-nitrobenzoate is a chemical compound with the molecular formula C9H10N2O4 . It has a molecular weight of 210.19 .


Molecular Structure Analysis

The molecular structure of Ethyl 3-amino-5-nitrobenzoate consists of 9 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms .


Physical And Chemical Properties Analysis

Ethyl 3-amino-5-nitrobenzoate has a melting point of 155-156 °C and a predicted boiling point of 398.8±22.0 °C . Its predicted density is 1.330±0.06 g/cm3 . The compound should be stored at 2-8°C, protected from light .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

Ethyl 3-amino-5-nitrobenzoate is involved in the synthesis of various pharmaceutical compounds. For instance, it is used in the synthesis of Benzocaine, an anesthetic widely used in the pharmaceutical industry for procedures like endoscopy. The continuous flow synthesis of Benzocaine utilizing ethyl 3-amino-5-nitrobenzoate demonstrates high conversion and selectivity rates, highlighting its efficiency in pharmaceutical manufacturing processes (França et al., 2020).

Role in Chemical Synthesis and Analysis

Ethyl 3-amino-5-nitrobenzoate serves as a key intermediate in chemical syntheses. It's used as a starting material in various syntheses, such as the production of ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino] benzoate, demonstrating its versatility in chemical reactions and industrial applications (Fang Qiao-yun, 2012). Additionally, it plays a crucial role in the determination of impurities in pharmaceutical compounds, as seen in its use for impurity analysis in ethyl-2-[[2′-cyanobiphenyl-4-yl]-methyl] amino]-3-nitrobenzoate (Yao Jun-hua, 2007).

Contribution to Anticancer Research

This compound is also pivotal in anticancer research. It's used in synthesizing new compounds with potential anticancer activity, such as ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl) benzamido) propanoate, showing its significance in developing novel therapeutic agents (Liu et al., 2019).

Involvement in Antimicrobial and Antifungal Studies

Ethyl 3-amino-5-nitrobenzoate is also instrumental in creating compounds with antimicrobial properties. A study on its derivatives, like benzocaine, showed effectiveness in inhibiting Aspergillus growth and aflatoxin release, indicating its potential in fungicide development (Chipley & Uraih, 1980).

Role in Material Science

In the field of material science, ethyl 3-amino-5-nitrobenzoate contributes to the synthesis of compounds with specific optical properties. For example, it is used in the synthesis of symmetrically substituted stilbenes, which are studied for their nonlinear optical properties, highlighting its utility in advanced material research (Yan, 2003).

Safety And Hazards

Ethyl 3-amino-5-nitrobenzoate is classified as a skin irritant and eye irritant, and it may cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping containers tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name

ethyl 3-amino-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-2-15-9(12)6-3-7(10)5-8(4-6)11(13)14/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOFAKOEQNUEAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356555
Record name ethyl 3-amino-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-5-nitrobenzoate

CAS RN

10394-67-9
Record name Benzoic acid, 3-amino-5-nitro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10394-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 3-amino-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Amino-5-nitrobenzoic acid (910 mg, 5.0 mmol) was dissolved in EtOH (25 mL). DCC (1.51 g, 7.3 mmol) was added, and the mixture was stirred under reflux overnight. The solid precipitation was filtered off and the filtrate was evaporated. The residue was triturated in the solvent mixture ether:hexane:ethyl acetate, 5:5:1. The title compound was isolated as a fine light yellow powder (0.9 g, 85.7%).
Quantity
910 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
1.51 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
CR Bresson - 1958 - search.proquest.com
… This failed to yield any sul fone as did a similar experiment utilizing ethyl 3-amino-5nitrobenzoate. It seemed possible, then, that 3-nitro-a-toluidine (XIV) might be used as a starting …
Number of citations: 0 search.proquest.com
R Adams, DC Pease, JH Clark - Journal of the American Chemical …, 1940 - ACS Publications
… It contained some nonacosane, ethyl 3,5-dinitrobenzoate and ethyl 3-amino-5-nitrobenzoate… The ethyl 3-amino-5nitrobenzoate could be removed completely by extracting the petroleum …
Number of citations: 110 pubs.acs.org
N Nemoto, F Miyata, Y Nagase, J Abe… - Chemistry of …, 1996 - ACS Publications
… ]-N-methylamino}ethyl 3-amino-5-nitrobenzoate, which was … ]-N-methylamino}ethyl 3-Amino-5-nitrobenzoate. Under an … ]-N-methylamino}ethyl 3-amino-5-nitrobenzoate and 0.282 g (…
Number of citations: 14 pubs.acs.org
C Maugeri, MA Alisi, C Apicella, L Cellai… - Bioorganic & medicinal …, 2008 - Elsevier
… Ethyl 3-amino-5-nitrobenzoate (5.54 g, 26.4 mmol) was dissolved in water (33 mL) and HCl 37% (2.1 mL). The mixture was stirred at 0 C and sodium nitrite (2 g, 29 mmol) was added. …
Number of citations: 62 www.sciencedirect.com
NJ O'Brien, M Brzozowski, DJD Wilson, LW Deady… - Tetrahedron, 2014 - Elsevier
… Ethyl 3-amino-5-nitrobenzoate 20 was prepared from 3,5-dinitrobenzoic acid 18 in good yield by literature methods19, 20 (Scheme 5). N,N-Disubstituted urea 21 was formed in 82% …
Number of citations: 8 www.sciencedirect.com
R ADAMS, M HUNT - STRUCTURE, 1940 - thevespiary.org
… The ethyl 3-amino—5nitrobenzoate could be removed completely by extracting the petroleum ether solution with cold 20% hydrochloric acid. The oil then was redistilled in a high …
Number of citations: 1 www.thevespiary.org
F Ek, O Axelsson, LG Wistrand… - The Journal of Organic …, 2002 - ACS Publications
… Ethyl 3-amino-5-nitrobenzoate was synthesized according to a literature procedure, mp 159−161 C (lit. mp 158−160 C). tert-Butyl nitrite and allyl bromide were distilled prior to use. …
Number of citations: 44 pubs.acs.org
NJ O'Brien - 2013 - opal.latrobe.edu.au
… CN bond formation through an isocyanate intermediate can be achieved using ethyl 3-amino-5-nitrobenzoate 2.11 of which there are many published syntheses from the commercially …
Number of citations: 0 opal.latrobe.edu.au
S Sharma, M Kumar, V Kumar… - The Journal of Organic …, 2014 - ACS Publications
Vasicine, an abundantly available quinazoline alkaloid from the leaves of Adhatoda vasica, has been successfully employed for metal- and base-free reduction of nitroarenes to the …
Number of citations: 58 pubs.acs.org
G Li - 1997 - search.proquest.com
A chiral and a structurally symmetrical bisdiazo-functionalized peptides, two carefully designed DNA non-intercalating binder/cleavers, were synthesized and shown to cleave DNA in …
Number of citations: 0 search.proquest.com

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